molecular formula C10H14N2 B046135 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine CAS No. 113738-00-4

2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine

Cat. No.: B046135
CAS No.: 113738-00-4
M. Wt: 162.23 g/mol
InChI Key: GBFKXTGLOIVLPR-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine is a chemical compound with the molecular formula C10H14N2. It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds. This compound is of interest in research due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine can be achieved through several methods. One common approach involves the reduction of the corresponding quinoline derivative. For example, the reduction of 2-Methylquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride can yield 2-Methyl-5,6,7,8-tetrahydroquinoline, which can then be aminated to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, amination, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further saturate the bicyclic structure.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine involves its interaction with biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. For example, it has been shown to induce mitochondrial membrane depolarization and reactive oxygen species production in cancer cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A precursor in the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine.

    5,6,7,8-Tetrahydroquinoline: A structurally similar compound lacking the methyl and amine groups.

    Quinoline: The fully aromatic parent compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h6H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFKXTGLOIVLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCCCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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